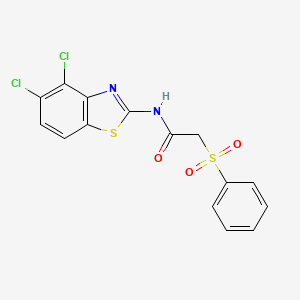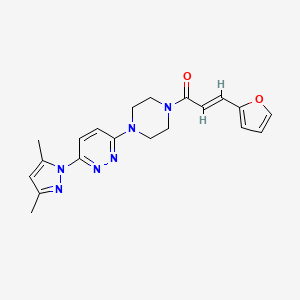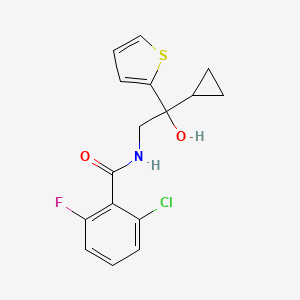![molecular formula C12H12N2 B2921073 7-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline CAS No. 927999-31-3](/img/structure/B2921073.png)
7-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . For instance, one study reported the cyclization of a 3-(2-acetamidoethyl) derivative, which after hydrolysis, yielded a pyrrolo[2,3-b]quinoline .
Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives have been found to exhibit potent FGFR inhibitory activity . For example, compound 4h was found to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis .
Applications De Recherche Scientifique
Antiproliferative Activity
7-Methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline derivatives have shown promise as antiproliferative agents, particularly in the context of cancer research. For instance, novel pyrrolo[3,2-f]quinoline derivatives, which include the 7-methyl group, have been synthesized and evaluated for their cell growth inhibitory properties. These compounds exhibit notable antiproliferative activity against a panel of cancer cell lines, especially leukemia cells. The inhibition of cell growth is suggested not to primarily rely on topoisomerase II poisoning, indicating a different mechanism of action for these compounds (Ferlin et al., 2001).
Synthesis and Medicinal Chemistry Applications
The versatility of the pyrrolo[2,3-b]quinoline structure is evident in its application in synthesis and medicinal chemistry. A catalyst-free synthesis approach for pyrrolo[1,2-a]quinoline derivatives from 2-methylquinolines showcases the compound's adaptability in organic synthesis. This process is environmentally benign, highlighting the relevance of such derivatives in medicinal chemistry due to its tolerance to air and water as the only byproduct, thus presenting a wide range of potential applications (Wu et al., 2017).
Enzyme Inhibition for Therapeutic Applications
Additionally, pyrrolo[3,2-c]quinoline derivatives, including those with a 7-methyl group, have been synthesized and evaluated as inhibitors of kynurenine-3-hydroxylase, an enzyme in the kynurenine pathway. This pathway is involved in the production of neuroactive compounds, indicating the therapeutic potential of these derivatives in treating diseases related to the central nervous system (Heidempergher et al., 1999).
Antimycobacterial Activity
Research into pyrrolo[1,2-a]quinoxaline-carboxylic acid hydrazide derivatives, related to the pyrroloquinoline framework, has shown promising antimycobacterial activity. These compounds have been evaluated in vitro for their effectiveness against Mycobacterium tuberculosis, with some derivatives demonstrating significant inhibition at low concentrations. This finding suggests the potential of pyrroloquinoline derivatives in the development of new antimycobacterial agents (Guillon et al., 2004).
Mécanisme D'action
Target of Action
The primary targets of 7-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a crucial role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . This inhibition is achieved by binding to the receptors, which prevents them from activating downstream signaling pathways that regulate cell proliferation and migration .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCg, and PI3K–Akt pathways . These pathways are involved in organ development, cell proliferation and migration, angiogenesis, and other processes .
Pharmacokinetics
Similar compounds have been shown to be stable in both simulated gastric fluid and simulated intestinal fluid , suggesting good bioavailability.
Result of Action
The inhibition of FGFRs by 7-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline can lead to a decrease in tumor growth and proliferation . In addition, it can induce apoptosis in cancer cells .
Orientations Futures
Propriétés
IUPAC Name |
7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-8-2-3-9-7-10-4-5-13-12(10)14-11(9)6-8/h2-3,6-7H,4-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLRTXCECCTMQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(CCN3)C=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-4-bromophenol](/img/structure/B2920990.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2920991.png)
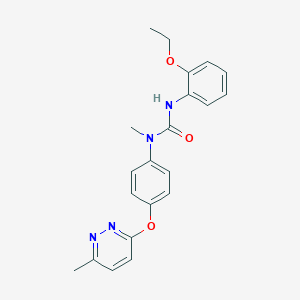
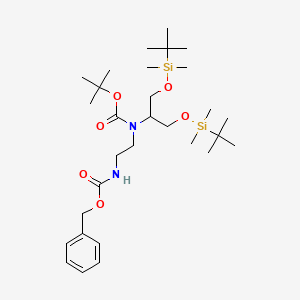

![8-Bromo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B2920997.png)
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(trifluoromethoxy)benzyl)acetamide](/img/structure/B2920998.png)
![Methyl 4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2920999.png)
![(1S,5S,6R)-3-Oxabicyclo[3.2.0]heptan-6-amine;hydrochloride](/img/structure/B2921000.png)
